molecular formula C24H27N5O B11137405 1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone

1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B11137405
M. Wt: 401.5 g/mol
InChI Key: VABWRUMYTXNTCD-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone is a useful research compound. Its molecular formula is C24H27N5O and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C24H27N5O/c30-22(12-15-27-24-25-13-7-14-26-24)28-16-18-29(19-17-28)23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-11,13-14,23H,12,15-19H2,(H,25,26,27)

InChI Key

VABWRUMYTXNTCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCNC4=NC=CC=N4

Origin of Product

United States

Biological Activity

1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzhydryl group and a pyrimidinylamino moiety. Its molecular formula is C19_{19}H22_{22}N4_{4}O, and it has a molecular weight of approximately 318.41 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring is known to enhance binding affinity to these receptors, potentially influencing mood and cognitive functions.

Biological Activity

1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone exhibits several biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like properties, likely through modulation of serotonin pathways.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating potential as an anticancer agent.
  • Antimicrobial Properties : There is emerging evidence of antimicrobial activity against certain bacterial strains.

Antidepressant Activity

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antidepressant effects of similar piperazine derivatives. The findings indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages (Singh et al., 2015) .

Antitumor Activity

In vitro studies conducted on cell lines demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest (Patents Google, 1999) .

Antimicrobial Studies

Research has shown that certain piperazine derivatives exhibit antimicrobial activity against Gram-positive bacteria. A study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting a potential role in developing new antibiotics (DrugBank, 2024) .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depression-like behaviorsSingh et al., 2015
AntitumorInhibition of breast cancer cell proliferationPatents Google, 1999
AntimicrobialInhibition of Gram-positive bacteriaDrugBank, 2024

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